Tantalum

Corrosion Engineering Chemical Process Equipment Refractory Metals

Corrosion failure in hot acid process streams forces unplanned downtime. Tantalum (UNS R05200/R05400 per ASTM B521) eliminates this risk: • <0.025 mm/year corrosion rate in boiling HCl, H₂SO₄, H₃PO₄ up to 200 °C->10× advantage over Nb in HBr • Ta₂O₅ dielectric: 625 V/μm breakdown strength, zero capacitance shift under DC bias (vs. -50% for X7R MLCCs) • 3D-printed porous Ta: Young's modulus 2.61-3.10 GPa, matching trabecular bone; 75% porosity, 400-600 μm pores

Molecular Formula Ta
Molecular Weight 180.9479 g/mol
CAS No. 7440-25-7
Cat. No. B1195058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum
CAS7440-25-7
SynonymsTantalum
Tantalum 181
Tantalum-181
Molecular FormulaTa
Molecular Weight180.9479 g/mol
Structural Identifiers
SMILES[Ta]
InChIInChI=1S/Ta
InChIKeyGUVRBAGPIYLISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 0.002 in / 1 m / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Soluble in fused alkalies;  insoluble in acids except hydrofluoric and fuming sulfuric acids
Insoluble in water.
Solubility in water: none
Insoluble

Tantalum Procurement Baseline


Tantalum (Ta) is a refractory transition metal (atomic number 73, density ~16.6 g/cm³, melting point ~3017 °C) characterized by an exceptionally stable, self-healing tantalum pentoxide (Ta₂O₅) passive film that confers near-universal resistance to mineral acids—excluding hydrofluoric acid—at concentrations and temperatures where titanium, zirconium, and nickel-based alloys fail [1]. Commercially pure tantalum is supplied under ASTM B521 (UNS R05200/R05400) for seamless and welded tubes [2]. Its combination of high dielectric constant (εᵣ ≈ 27 for Ta₂O₅), biocompatibility, and radiopacity supports use in electrolytic capacitors, chemical process equipment, orthopedic and dental implants, and ultra-high-temperature ceramics [3].

Tantalum Substitution Performance Risks


Although niobium, titanium, and zirconium are marketed as corrosion-resistant refractory metals, their passive oxide films exhibit markedly lower thermodynamic stability than Ta₂O₅, resulting in measurable corrosion-rate differentials of >10× in hot concentrated acids [1]. In capacitor applications, ceramic MLCCs suffer severe capacitance loss under DC bias (up to –50% for X7R dielectrics), whereas tantalum capacitors maintain stable capacitance across rated voltage; niobium capacitors further differ in dielectric reliability due to a lower breakdown voltage of Nb₂O₅ (400 V/μm) vs. Ta₂O₅ (625 V/μm) and a higher anodic oxide film thickness coefficient (2.5 vs. 1.7 nm/V) [2]. In biomedical scaffolds, 3D-printed porous tantalum exhibits a Young's modulus (2.61–3.10 GPa) significantly closer to trabecular bone than titanium (5.42 GPa), directly reducing stress-shielding risk [3]. Thus, interchange across the material families is precluded by divergent structural, electrochemical, and biomechanical properties.

Tantalum Quantitative Differentiation Evidence


Corrosion Resistance vs. Niobium in Hydrobromic Acid

Tantalum exhibits a corrosion rate more than 10× lower than niobium in hydrogen-bubbled 47 wt% HBr at elevated temperature. Under mass-loss testing in a hydrogen-bubbled 47 wt% HBr solution at 124 °C, the corrosion rate of tantalum was less than 2 mg/dm²/day (mdd), whereas niobium at 100 °C—a lower temperature—showed a corrosion rate of approximately 20 mdd [1]. This quantifies a >10× rate advantage for tantalum even when tested at a 24 °C higher temperature than niobium, directly attributable to the superior thermodynamic stability of the Ta₂O₅ passive film.

Corrosion Engineering Chemical Process Equipment Refractory Metals

Capacitance Stability vs. Ceramic MLCCs

Tantalum capacitors maintain constant capacitance under applied DC voltage across their full rated voltage range, whereas ceramic MLCCs with X7R dielectrics can lose up to 50% of their rated capacitance under identical DC bias conditions [1]. This differential is explicitly documented in comparative capacitor selection guides: 'When voltage is applied to the tantalum capacitor, capacitance does not change. However, when voltage is applied to the ceramic capacitor, capacitance decreases greatly' [2]. For example, a 6.3 V-rated X7R MLCC may retain only ~70% of its rated capacitance at 1.8 V DC bias, while a comparably rated tantalum capacitor shows no measurable capacitance shift [2].

Capacitor Technology Power Electronics DC Bias Stability

Scaffold Elastic Modulus vs. Titanium

Porous tantalum scaffolds produced by selective laser melting (SLM) exhibit a Young's modulus of 2.61–3.10 GPa, approximately half that of identically designed porous titanium scaffolds (5.42 GPa), bringing tantalum significantly closer to the modulus of human trabecular bone (~0.1–4.5 GPa) [1][2]. In the head-to-head study by Wang et al. (2019), equivalent stress for porous Ta was 393.62 ± 1.39 MPa vs. 139.75 ± 14.50 MPa for Ti—a 2.8× higher load-bearing capacity [1]. Fan et al. (2021) independently reported tantalum scaffold equivalent stress of 411 ± 1.43 MPa vs. titanium scaffolds (P < 0.05) with tantalum Young's modulus of 2.61 ± 0.02 GPa, 'only half of that of titanium scaffold' [2].

Orthopedic Implants Biomechanics Additive Manufacturing

Melting Point and Stiffness vs. Hafnium Carbide

Tantalum carbide (TaC) and hafnium carbide (HfC) represent the two highest-melting-point ceramics known. Laser-heating measurements by Cedillos-Barraza et al. (2016) determined TaC melts at 3768 °C and HfC at 3958 °C, with the mixed compound (Ta₀.₈Hf₀.₂C) melting at 3905 °C [1]. While HfC holds the absolute record, TaC offers a higher bulk modulus (B₀ = 355.9 ± 3.6 GPa vs. 272.6 ± 2.7 GPa for HfC) and a higher shear modulus (G₀ = 236.6 ± 2.4 GPa vs. 215.8 ± 2.2 GPa), indicating superior structural stiffness under high-pressure conditions [2]. The Vickers hardness of dense TaC ceramics also exceeds that of HfC under comparable sintering conditions [2].

Ultra-High Temperature Ceramics Aerospace Materials Thermal Protection Systems

Osteoblast Proliferation vs. Titanium Surfaces

In a direct in vitro comparison of porous tantalum vs. smooth and rough titanium (STi, RTi) dental implant surfaces, mesenchymal stem cells from dental pulp (DPSC) showed significantly higher proliferation on tantalum at 24 h and 48 h by MTT assay. After 3 weeks, Red Alizarin staining clearly revealed higher calcification (mineralized matrix) on tantalum compared to both titanium surfaces, indicating enhanced osteogenic capacity [1]. A separate study on nano-tantalum implants vs. titanium implants co-cultured with MG-63 osteoblasts demonstrated statistically significantly higher ALP activity and collagen type I expression in the Ta group at all time-points (1, 3, and 7 days; P < 0.05) [2].

Dental Implantology Osseointegration Biomaterial Surface Science

Dielectric Reliability vs. Niobium Pentoxide

The amorphous Ta₂O₅ dielectric layer in tantalum capacitors exhibits a breakdown voltage of 625 V/μm and a thickness growth coefficient of 1.7 nm/V, whereas the amorphous Nb₂O₅ dielectric in niobium capacitors shows a lower breakdown voltage of 400 V/μm and a thicker growth coefficient of 2.5 nm/V [1]. This means that for a given rated voltage, the Nb₂O₅ dielectric film must be approximately 1.47× thicker yet withstands 1.56× lower field strength, directly affecting volumetric efficiency and reliability. Solid tantalum capacitors further exhibit no degradation failure mode during shelf storage and show a constantly decreasing failure rate (absence of any wear-out mechanism), a characteristic documented in military-spec qualification testing (MIL-PRF-55365) with failure rates as low as 0.001% per thousand hours [2].

Electrolytic Capacitor Technology Dielectric Materials Component Reliability Engineering

Tantalum High-Confidence Application Scenarios


Hot Mineral Acid Process Equipment

Where process streams involve boiling concentrated hydrochloric, sulfuric, or phosphoric acid, or hot hydrobromic acid, tantalum is the only metallic material delivering corrosion rates below 0.025 mm/year (<1 mpy) at temperatures up to 200 °C [1]. The direct mass-loss evidence demonstrates a >10× corrosion-rate advantage over niobium in HBr (Ta: <2 mdd at 124 °C vs. Nb: ~20 mdd at 100 °C) [2], and class-level inference from iso-corrosion curves shows tantalum remains practically unaffected in concentrated HCl and H₃PO₄ at 200 °C, where niobium is appreciably attacked [3]. For pharmaceutical API synthesis, bromine production, and sulfuric acid concentration plants, specifying tantalum (UNS R05200/R05400 per ASTM B521) eliminates unplanned downtime from corrosion-driven equipment failure in environments where titanium, zirconium, and nickel alloys fail.

Load-Bearing Orthopedic and Dental Implants

Porous tantalum implants, particularly those with 400–600 μm pore size and ~75% porosity fabricated via 3D printing (SLM), offer a Young's modulus (2.61–3.10 GPa) that falls within the trabecular bone range, approximately half that of identically designed titanium scaffolds (5.42 GPa) [1][2]. This biomechanical matching directly reduces stress shielding—a primary failure mode in cementless arthroplasty. In vitro, porous tantalum surfaces promote significantly higher osteoblast proliferation at 24–48 h and greater mineralized matrix deposition at 3 weeks compared to smooth and rough titanium [3], while nano-tantalum implants induce statistically higher ALP activity and collagen type I expression than titanium at all measured time-points [4]. These convergent mechanical and biological advantages anchor the clinical preference for trabecular metal (porous tantalum) acetabular cups, spinal fusion cages, and custom craniofacial implants.

High-Reliability Capacitors for Critical Electronics

Tantalum electrolytic capacitors are selected over ceramic MLCCs and aluminum electrolytics where stable capacitance under DC bias is non-negotiable. Unlike X7R ceramics that can lose up to 50% of rated capacitance under applied DC voltage, tantalum capacitors exhibit zero capacitance shift across their full rated voltage range [1]. Their Ta₂O₅ dielectric further outperforms Nb₂O₅ with a 1.56× higher breakdown strength (625 vs. 400 V/μm) and a 1.47× thinner oxide per volt (1.7 vs. 2.5 nm/V), yielding superior volumetric efficiency [2]. Solid tantalum capacitors show no degradation during shelf storage and a decreasing failure rate with time, qualifying under MIL-PRF-55365 at failure rates as low as 0.001%/khr [3]. These characteristics make tantalum capacitors the procurement default for satellite power buses, implantable medical device power supplies, and military avionics where bias-stable capacitance and multi-decade reliability are required.

Ultra-High Temperature Ceramic Applications

Tantalum carbide (TaC) is a leading candidate for thermal protection system components on hypersonic vehicles and as fuel cladding in superheated nuclear reactor environments. TaC melts at 3768 °C and, while its melting point is ~190 °C lower than HfC (3958 °C), TaC exhibits a 30.5% higher bulk modulus (355.9 vs. 272.6 GPa) and a 9.6% higher shear modulus (236.6 vs. 215.8 GPa) [1][2]. This trade-off means that for applications where aerodynamic or hydrostatic compressive loading is the dominant mechanical stress—such as nose caps and leading edges at Mach 5+—TaC may offer better structural integrity than HfC. The mixed compound Ta₀.₈Hf₀.₂C (Tₘ = 3905 °C) further allows engineers to tune the stiffness-vs.-melting-point balance [1]. Procurement specifications for TaC ceramics should reference the high-pressure, high-temperature synthesis route (15 GPa, 1700 °C) to ensure fully dense components with validated elastic properties.

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